molecular formula C22H25ClN6O2S B2771337 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 688793-67-1

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

货号: B2771337
CAS 编号: 688793-67-1
分子量: 472.99
InChI 键: UBUYSODLKCVMAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic chemical compound designed for advanced pharmacological and medicinal chemistry research. This molecule incorporates a pyrido[2,3-d]pyrimidin-4-one scaffold, a structure recognized in medicinal chemistry as a "privileged structure" due to its recurrent presence in compounds with diverse biological activities . The core dihydropyrimidinone fragment is of immense biological importance and is known to interact with multiple receptors or enzymes, making it a valuable starting point in the drug discovery process . The specific integration of a 2-thioxo group and a 3-chlorophenyl-piperazine propyl side chain is intended to modulate the compound's electronic properties, lipophilicity, and binding affinity towards biological targets. Piperazine derivatives are commonly employed in drug design for their ability to interact with central nervous system (CNS) targets. Researchers can leverage this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel therapeutic agents. Its potential research applications span across multiple areas, including the development of anticancer, antiviral, and anticonvulsant agents, given the documented activities of structurally related analogues . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

属性

CAS 编号

688793-67-1

分子式

C22H25ClN6O2S

分子量

472.99

IUPAC 名称

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C22H25ClN6O2S/c23-16-4-1-5-17(14-16)28-12-10-27(11-13-28)9-3-8-24-19(30)15-29-21(31)18-6-2-7-25-20(18)26-22(29)32/h1-2,4-7,14H,3,8-13,15H2,(H,24,30)(H,25,26,32)

InChI 键

UBUYSODLKCVMAZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC(=CC=C4)Cl

溶解度

not available

产品来源

United States

生物活性

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including receptor binding profiles, therapeutic effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring substituted with a 3-chlorophenyl group and a pyrido-pyrimidine moiety. Its molecular formula is C22H26ClN5O2SC_{22}H_{26}ClN_5O_2S, and it has a molecular weight of approximately 445.99 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its interaction with neurotransmitter receptors and its therapeutic potential in neurological disorders.

Receptor Binding Affinity

Studies have shown that the compound exhibits significant binding affinity for several serotonin (5-HT) receptors, particularly:

  • 5-HT1A : Involved in mood regulation.
  • 5-HT2A : Associated with anxiety and psychosis.

Table 1 summarizes the binding affinities observed in vitro:

Receptor TypeBinding Affinity (Ki, nM)
5-HT1A12.5
5-HT2A15.0
D220.0

Therapeutic Effects

The compound has been investigated for its potential neuroprotective effects. In a study assessing anti-ischaemic activity using a bilateral common carotid artery occlusion model in mice, the compound significantly prolonged survival times compared to control groups.

Case Study: Neuroprotective Activity

In an experimental setup involving Kunming mice:

  • Dosage : The compound was administered at varying doses (10 mg/kg, 20 mg/kg).
  • Results : Mice treated with the compound showed a significant reduction in mortality rates (p < 0.05) compared to the non-treated group.

Table 2 presents the survival rates observed:

Treatment GroupSurvival Rate (%)
Control30
10 mg/kg60
20 mg/kg80

The mechanisms through which this compound exerts its effects are believed to involve modulation of neurotransmitter systems. The interaction with serotonin receptors may enhance serotonergic transmission, which is crucial for mood stabilization and neuroprotection.

常见问题

Q. What are the recommended synthetic routes for this compound, and what critical parameters must be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Piperazine coupling : Reacting 3-chlorophenylpiperazine with a propyl linker under basic conditions (e.g., K₂CO₃ in DMF) to form the amine intermediate .
  • Acetamide formation : Coupling the intermediate with a thioxo-pyridopyrimidine core using chloroacetyl chloride or EDCI/HOBt-mediated amidation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol to achieve >95% purity .
    Key Parameters : Temperature (60–80°C for amidation), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers structurally characterize this compound to confirm its identity and purity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; pyridopyrimidine aromatic signals at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 512.18) and isotopic patterns consistent with Cl and S atoms .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
  • HPLC : Purity assessment using a C18 column (UV detection at 254 nm, mobile phase: acetonitrile/water) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer: Initial screens should include:

  • Enzyme inhibition assays : Target kinases or receptors (e.g., dopamine D3/D4) using fluorescence polarization or radioligand binding (IC₅₀ determination) .
  • Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Anti-inflammatory testing : LPS-induced TNF-α suppression in murine macrophages (ELISA quantification) .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in the pyridopyrimidine core (e.g., replacing thioxo with oxo groups) to assess impact on target binding .
  • Substituent screening : Test halogen (Cl vs. F) and alkyl chain length (propyl vs. butyl) effects on potency and selectivity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
    Data Analysis : Correlate IC₅₀ values with electronic (Hammett σ) and lipophilic (ClogP) parameters using QSAR models .

Q. How should researchers resolve contradictions in biological activity data across similar analogs?

Methodological Answer:

  • Replicate assays : Eliminate batch variability by repeating experiments under standardized conditions (e.g., fixed cell passage number, same reagent lot) .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential CYP450-mediated degradation .
  • Target profiling : Perform kinome-wide screens (e.g., KINOMEscan) to identify off-target interactions that may explain divergent activities .
    Case Example : A 4-chlorophenyl analog showed 10x higher cytotoxicity than the 3-fluorophenyl variant due to improved membrane permeability (logP = 2.8 vs. 2.1) .

Q. What advanced techniques are recommended for studying molecular interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) to purified receptors (e.g., dopamine D3) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution (e.g., binding to tubulin or kinase domains) .
    Validation : Cross-validate with mutagenesis (e.g., Ala-scanning of predicted binding residues) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。